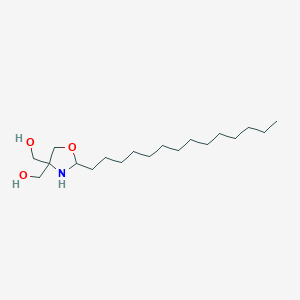

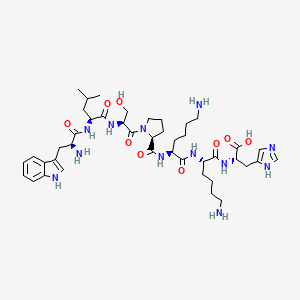

![molecular formula C44H55NS3 B12613546 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole CAS No. 917561-55-8](/img/structure/B12613546.png)

9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-エチル-3-[3-ヘキシル-5-[3-ヘキシル-5-(3-ヘキシルチオフェン-2-イル)チオフェン-2-イル]チオフェン-2-イル]カルバゾールは、カルバゾール誘導体のクラスに属する複雑な有機化合物です。カルバゾール誘導体は、有機発光ダイオード(OLED)、有機光起電デバイス(OPV)、有機電界効果トランジスタ(OFET)など、有機エレクトロニクスにおける幅広い用途で知られています。この化合物のユニークな構造には、複数のチオフェンユニットが含まれており、その優れた電子特性に貢献しています。

準備方法

合成経路と反応条件

9-エチル-3-[3-ヘキシル-5-[3-ヘキシル-5-(3-ヘキシルチオフェン-2-イル)チオフェン-2-イル]チオフェン-2-イル]カルバゾールの合成には、通常、チオフェンユニットの形成と、カルバゾールコアとのその後のカップリングを含む複数のステップが含まれます。一般的な合成方法には以下が含まれます。

鈴木・宮浦カップリング: このパラジウム触媒クロスカップリング反応は、ボロン酸とハロゲン化物の間で炭素-炭素結合を形成するために使用されます。

スティルカップリング: 有機スズ化合物とハロゲン化物のカップリングを含む、別のパラジウム触媒反応。

熊田カップリング: このニッケル触媒反応には、グリニャール試薬とハロゲン化物のカップリングが含まれます。

工業生産方法

この化合物の工業生産には、収率と純度を最適化した上で、前述のカップリング反応を大規模に適用することが含まれます。カラムクロマトグラフィーや再結晶などの高度な精製技術と、連続フロー反応器の使用は、工業環境では一般的です。

化学反応の分析

反応の種類

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こす可能性があります。

還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

置換: この化合物中のチオフェンユニットは、求電子置換反応と求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、およびその他の還元剤。

置換: 適切な条件下で、ハロゲン化物、求核剤、および求電子剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、還元はチオールまたはアルカンを生じさせる可能性があります。

科学研究への応用

9-エチル-3-[3-ヘキシル-5-[3-ヘキシル-5-(3-ヘキシルチオフェン-2-イル)チオフェン-2-イル]チオフェン-2-イル]カルバゾールは、科学研究において幅広い用途を持っています。

有機エレクトロニクス: 優れた電子特性のため、OLED、OPV、およびOFETの開発に使用されます。

光起電: 有機太陽電池の製造に使用されます。

センサー: さまざまな分析物に対する感度のため、化学センサーの開発に使用されます。

生物学的な応用: バイオイメージングにおける潜在的な用途と蛍光プローブとして調査されています。

科学的研究の応用

9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole has a wide range of applications in scientific research:

Organic Electronics: Used in the development of OLEDs, OPVs, and OFETs due to its excellent electronic properties.

Photovoltaics: Employed in the fabrication of organic solar cells.

Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.

Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.

作用機序

9-エチル-3-[3-ヘキシル-5-[3-ヘキシル-5-(3-ヘキシルチオフェン-2-イル)チオフェン-2-イル]チオフェン-2-イル]カルバゾールの作用機序には、電子および分子経路との相互作用が含まれます。この化合物の複数のチオフェンユニットは、電子の非局在化を促進し、導電率と光電子特性を向上させます。生物学的な応用では、細胞成分と相互作用して蛍光を生じさせ、イメージングを可能にする可能性があります。

類似化合物の比較

類似化合物

ポリ(3-ヘキシルチオフェン)(P3HT): 類似のチオフェンユニットを持つ、広く研究されている共役ポリマー。

カルバゾール系ポリマー: 有機エレクトロニクスに使用される、他のカルバゾール誘導体。

チオフェン系オリゴマー: 標的化合物と同様に、複数のチオフェンユニットを持つ化合物。

独自性

9-エチル-3-[3-ヘキシル-5-[3-ヘキシル-5-(3-ヘキシルチオフェン-2-イル)チオフェン-2-イル]チオフェン-2-イル]カルバゾールの独自性は、チオフェンユニットとカルバゾールコアの特定の配置にあります。この配置により、他の類似化合物と比較して優れた電子特性が得られます。その構造により、電子の非局在化が向上し、電子用途での性能が向上します。

類似化合物との比較

Similar Compounds

Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar thiophene units.

Carbazole-based Polymers: Other carbazole derivatives used in organic electronics.

Thiophene-based Oligomers: Compounds with multiple thiophene units, similar to the target compound.

Uniqueness

The uniqueness of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole lies in its specific arrangement of thiophene units and the carbazole core, which imparts superior electronic properties compared to other similar compounds. Its structure allows for enhanced electron delocalization and improved performance in electronic applications.

特性

CAS番号 |

917561-55-8 |

|---|---|

分子式 |

C44H55NS3 |

分子量 |

694.1 g/mol |

IUPAC名 |

9-ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole |

InChI |

InChI=1S/C44H55NS3/c1-5-9-12-15-20-32-27-28-46-43(32)40-31-34(22-17-14-11-7-3)44(48-40)41-30-33(21-16-13-10-6-2)42(47-41)35-25-26-39-37(29-35)36-23-18-19-24-38(36)45(39)8-4/h18-19,23-31H,5-17,20-22H2,1-4H3 |

InChIキー |

RAIHPIINLLKEHD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=C(S3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)CCCCCC)CCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)

![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)

![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)

![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)

![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)